molecular formula C5H13Br2N3S B13764792 2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide CAS No. 4786-84-9

2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide

Cat. No.: B13764792
CAS No.: 4786-84-9
M. Wt: 307.05 g/mol
InChI Key: FJHHFAMLIUZDQF-UHFFFAOYSA-N
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Description

2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide is a chemical compound with the molecular formula C₅H₁₃Br₂N₃S. It is a derivative of imidazoline, a class of heterocyclic compounds known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide typically involves the reaction of ethylenediamine with carbon disulfide, followed by cyclization and subsequent bromination. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted imidazolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes .

Properties

CAS No.

4786-84-9

Molecular Formula

C5H13Br2N3S

Molecular Weight

307.05 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-1-ium-2-ylsulfanyl)ethylazanium;dibromide

InChI

InChI=1S/C5H11N3S.2BrH/c6-1-4-9-5-7-2-3-8-5;;/h1-4,6H2,(H,7,8);2*1H

InChI Key

FJHHFAMLIUZDQF-UHFFFAOYSA-N

Canonical SMILES

C1CN=C([NH2+]1)SCC[NH3+].[Br-].[Br-]

Origin of Product

United States

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